Tris(2,2,2-trifluoroethyl) phosphite
Overview
Description
Tris(2,2,2-trifluoroethyl) phosphite is a useful research compound. Its molecular formula is C6H6F9O3P and its molecular weight is 328.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that primarily targets metal clusters in organometallic chemistry . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
The interaction of this compound with its targets involves enhancing labialization in metal clusters . Labialization is a process that increases the reactivity of metal clusters, allowing them to participate in various chemical reactions . This compound also acts as a substitutional equivalent for carbon monoxide .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to organometallic chemistry . The compound’s ability to enhance labialization in metal clusters can influence various downstream effects, such as the synthesis of other complex compounds .
Pharmacokinetics
It’s known that the compound is used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in li-ion batteries . These uses suggest that the compound has properties that allow it to interact effectively with other substances in a solution.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a ligand in organometallic chemistry . By enhancing labialization in metal clusters, the compound can facilitate the formation of new organometallic complexes . Additionally, its use as an electrolyte additive in Li-ion batteries suggests that it can improve the performance of these batteries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a ligand can depend on the specific metal clusters it interacts with . Additionally, its role as an electrolyte additive suggests that its performance can be affected by the chemical composition of the electrolyte solution .
Biochemical Analysis
Biochemical Properties
Tris(2,2,2-trifluoroethyl) phosphite plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . The nature of these interactions often involves the formation of stable complexes, which can alter the reactivity and stability of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties and effects on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function and health.
Properties
IUPAC Name |
tris(2,2,2-trifluoroethyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQXUBDNNXYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190492 | |
Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370-69-4 | |
Record name | Ethanol, 2,2,2-trifluoro-, phosphite (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 370-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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